1H-benzotriazole-5-sulfonate

Description

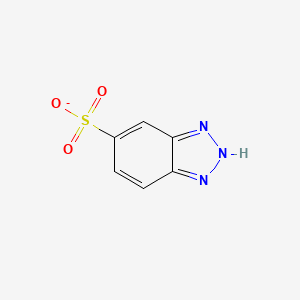

1H-Benzotriazole-5-sulfonate is a heterocyclic compound featuring a benzotriazole core substituted with a sulfonate group at the 5-position. Benzotriazole derivatives are widely studied for their diverse applications, including corrosion inhibition, pharmaceutical intermediates, and nucleoside chemistry . The sulfonate group enhances solubility in polar solvents and may influence reactivity in synthetic pathways.

Properties

Molecular Formula |

C6H4N3O3S- |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2H-benzotriazole-5-sulfonate |

InChI |

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)/p-1 |

InChI Key |

VFWJHCOPTQCMPO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-5-sulfonate can be synthesized through the sulfonation of 1H-benzotriazole. The process typically involves the reaction of 1H-benzotriazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1H-benzotriazole is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole-5-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to 1H-benzotriazole.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: 1H-benzotriazole.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1H-benzotriazole-5-sulfonate has gained significant attention in medicinal chemistry due to its potential therapeutic properties. It is a derivative of benzotriazole, a heterocyclic compound that has been extensively studied for various biological activities.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the benzotriazole moiety can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antimicrobial agents in clinical settings .

Antiviral Properties

Benzotriazole derivatives have also been investigated for their antiviral activity. They have demonstrated effectiveness against several viruses, including human rhinovirus and bovine viral diarrhea virus (BVDV). The structure-activity relationship studies indicate that modifications in the benzotriazole structure can enhance antiviral efficacy, making them promising candidates for further development .

Anticancer Potential

The anticancer properties of benzotriazole derivatives are another area of interest. Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation highlights their potential as anticancer agents .

Environmental Applications

This compound is also recognized for its role in environmental science, particularly in the field of corrosion inhibition.

Corrosion Inhibition

Benzotriazoles are widely used as corrosion inhibitors in metal protection. This compound has been shown to effectively prevent corrosion in metals by forming a protective layer on the surface. This application is crucial in various industries, including automotive and aerospace, where metal integrity is paramount .

Material Science

In material science, this compound serves as a key component in the synthesis of advanced materials.

Polymer Additive

The compound is utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices improves the longevity and durability of materials used in outdoor applications .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted by Sparatore et al. highlighted the antimicrobial activity of various benzotriazole derivatives, demonstrating significant inhibition against pathogenic bacteria with specific MIC values indicating their potential use in pharmaceuticals .

- Antiviral Screening : Research by Sanna et al. showcased the antiviral properties of benzotriazole derivatives against RNA viruses, providing insights into their mechanism of action and structure-activity relationships that could guide future drug development efforts .

- Corrosion Protection : An investigation into the use of this compound as a corrosion inhibitor revealed its effectiveness in protecting metal surfaces from oxidative damage, making it a valuable compound in industrial applications .

Mechanism of Action

The mechanism of action of 1H-benzotriazole-5-sulfonate primarily involves its ability to form stable complexes with metal ions, thereby inhibiting corrosion. The sulfonate group enhances its binding affinity to metal surfaces, providing a protective layer that prevents oxidation and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- Structure : Contains a benzimidazole core (two nitrogen atoms) with a sulfonic acid group at the 5-position and a phenyl substituent at the 2-position .

- Molecular Weight : 274.3 g/mol .

- Applications : Primarily used as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation .

- Key Difference : The benzimidazole core (vs. benzotriazole) reduces nitrogen content, altering electronic properties and biological activity. The sulfonic acid group in Ensulizole is protonated under physiological conditions, whereas the sulfonate group in 1H-benzotriazole-5-sulfonate is deprotonated, enhancing solubility and stability in aqueous media.

1H-Pyrazole-5-sulfonamide Derivatives

- Structure : Pyrazole core (two adjacent nitrogen atoms) with a sulfonamide group at the 5-position .

- Example : 1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide (CAS 111493-48-2) has a molecular formula $ \text{C}{10}\text{H}{11}\text{N}3\text{O}2\text{S} $ and a polar surface area (PSA) of 89.6 Ų .

- Applications : Sulfonamide derivatives are often explored for antimicrobial or enzyme inhibitory activities.

- Key Difference : The sulfonamide group ($-\text{SO}2\text{NH}2$) introduces hydrogen-bonding capability distinct from the sulfonate group ($-\text{SO}_3^-$), affecting acidity and interaction with biological targets.

Benzimidazole-Sulfonyl Derivatives

- Structure : Benzimidazole core with sulfonyl or sulfonate substituents. Example: A dimethanesulfonate derivative (CAS 660433-21-6) has a PSA of 215.4 Ų and molecular weight 655.09 g/mol .

- Applications : These compounds are studied for biological activities, including kinase inhibition or antiviral properties .

Benzotriazole-Based Nucleosides

- Structure : 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole derivatives are functionalized via ribosylation to form nucleoside analogs .

- Applications: Potential antiviral or anticancer agents due to their ability to mimic natural nucleosides .

- Key Difference : The sulfonate group in this compound could facilitate solubility in nucleoside synthesis, whereas trifluoromethyl or difluoro groups in related compounds enhance metabolic stability .

Physicochemical and Functional Comparisons

Q & A

Q. What are the standard synthetic protocols for preparing 1H-benzotriazole-5-sulfonate in academic laboratories, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of benzotriazole derivatives using chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C). Key steps include:

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Optimization strategies: Adjust stoichiometry of sulfonating agents, monitor reaction progress via TLC (e.g., silica gel plates with butanol/acetic acid/water systems) , and characterize intermediates using -NMR to confirm regioselectivity .

- Yield improvements: Use inert atmospheres (argon/nitrogen) to minimize side reactions and employ slow addition of reagents to control exothermicity .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks. Key markers: Aromatic protons at δ 7.5–8.5 ppm and sulfonate group resonance near δ 3.5–4.0 ppm .

- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) to assess purity (>95%) and detect degradation products .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M-H] at m/z 215.1) .

Q. What are the key stability considerations for storing this compound, and how should researchers design experiments to assess degradation?

- Methodological Answer :

- Storage : Protect from moisture and light; store at 4°C in airtight containers with desiccants .

- Stability Testing :

Prepare solutions at varying pH (2–12) and temperatures (25–60°C).

Monitor degradation kinetics via UV-Vis spectroscopy (λmax ≈ 270 nm) or HPLC .

Use Arrhenius plots to extrapolate shelf life under standard conditions .

Q. How can researchers characterize the solubility profile of this compound across solvents?

- Methodological Answer :

- Gravimetric Analysis : Saturate solvents (water, DMSO, ethanol) at 25°C, filter undissolved compound, and evaporate to quantify solubility .

- UV-Vis Calibration : Prepare standard curves in different solvents to correlate absorbance with concentration .

Q. What safety protocols are essential for handling this compound in laboratories?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation from sulfonate groups.

- Conduct reactions in fume hoods to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can conflicting reports on the catalytic activity of this compound in organic synthesis be resolved?

- Methodological Answer :

- Perform systematic reviews using keyword searches (e.g., "benzotriazole sulfonate catalysis") across databases like PubMed and SciFinder, filtering by reaction type (e.g., Suzuki coupling) and conditions (e.g., solvent, catalyst loading) .

- Replicate key studies with controlled variables (e.g., substrate scope, temperature) to identify reproducibility issues .

Q. What computational tools predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity in catalytic cycles .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., carbonic anhydrase), validating results with in vitro assays .

Q. How should researchers investigate pH-dependent tautomerism in aqueous solutions?

- Methodological Answer :

- pH Titration Studies : Use -NMR to track proton shifts across pH 2–10. Key tautomers: Sulfonate vs. sulfonic acid forms .

- Computational pKa Prediction : Apply ChemAxon or SPARC calculators to estimate acid dissociation constants .

Q. What advanced spectroscopic methods elucidate the solid-state behavior of this compound?

- Methodological Answer :

Q. How to design a systematic review evaluating environmental impacts of this compound derivatives?

- Methodological Answer :

- Search Strategy : Combine terms like "benzotriazole sulfonate ecotoxicity" and "biodegradation" across Scopus and Web of Science, using Boolean operators .

- Data Synthesis : Tabulate LC50 values (aquatic toxicity) and half-lives (photodegradation studies) for meta-analysis .

Table 1 : Example Experimental Design for Stability Testing

| Condition | Parameter Monitored | Analytical Method | Key Reference |

|---|---|---|---|

| pH 2–12, 25°C | Degradation rate | HPLC | |

| 40–60°C, dry | Color change | Visual inspection | |

| UV exposure | Absorbance shift | UV-Vis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.